molecular formula C9H15NO2 B1274474 5-Morpholin-4-ylpent-3-yn-1-ol CAS No. 550302-86-8

5-Morpholin-4-ylpent-3-yn-1-ol

Cat. No.: B1274474
CAS No.: 550302-86-8
M. Wt: 169.22 g/mol
InChI Key: UXIBWUJUNQVDOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Morpholin-4-ylpent-3-yn-1-ol is a chemical compound with the molecular formula C9H15NO2. It is primarily used for experimental and research purposes. This compound features a morpholine ring, which is a six-membered ring containing both nitrogen and oxygen atoms, attached to a pentynol chain. The presence of the morpholine ring makes it an interesting compound for various chemical and biological studies.

Preparation Methods

The synthesis of 5-Morpholin-4-ylpent-3-yn-1-ol can be achieved through several synthetic routes. One common method involves the reaction between N,N’-Dimorpholinomethane and 3-Butyn-1-ol . The reaction typically requires specific conditions such as the presence of a base and a suitable solvent to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

5-Morpholin-4-ylpent-3-yn-1-ol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions may involve nucleophiles like halides or amines. The major products formed from these reactions depend on the specific reagents and conditions used, but they often involve modifications to the morpholine ring or the pentynol chain .

Scientific Research Applications

5-Morpholin-4-ylpent-3-yn-1-ol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it can be used to study the effects of morpholine-containing compounds on biological systems. In medicine, it may be investigated for its potential therapeutic properties, such as its ability to modulate lysosomal pH . In industry, it can be used in the development of new materials or as an intermediate in the synthesis of other compounds .

Mechanism of Action

The mechanism of action of 5-Morpholin-4-ylpent-3-yn-1-ol involves its interaction with molecular targets and pathways within cells. One proposed mechanism is its ability to modulate lysosomal pH by facilitating the transmembrane transport of chloride anions . This can disrupt the homeostasis of lysosomal pH and inactivate lysosomal enzymes, leading to various cellular effects. The specific molecular targets and pathways involved may vary depending on the context of its use.

Comparison with Similar Compounds

5-Morpholin-4-ylpent-3-yn-1-ol can be compared with other morpholine-containing compounds, such as morpholine itself, N-methylmorpholine, and 4-morpholineethanol. While these compounds share the morpholine ring structure, this compound is unique due to the presence of the pentynol chain, which imparts different chemical and biological properties. This uniqueness makes it a valuable compound for specific research applications .

Properties

IUPAC Name

5-morpholin-4-ylpent-3-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c11-7-3-1-2-4-10-5-8-12-9-6-10/h11H,3-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXIBWUJUNQVDOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC#CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00398833
Record name 5-morpholin-4-ylpent-3-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00398833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

550302-86-8
Record name 5-morpholin-4-ylpent-3-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00398833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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